2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-fluoro-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized pyridine derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized or reduced pyridine derivatives with altered electronic properties .
Scientific Research Applications
2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique electronic and steric properties
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms and the trifluoromethyl group can enhance binding affinity and selectivity towards these targets. In chemical reactions, the electron-withdrawing nature of the substituents influences the reactivity and stability of the compound, facilitating various transformations .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar electronic properties but different reactivity due to the presence of chlorine instead of bromine.
2-Fluoro-4-(trifluoromethyl)pyridine: Lacks bromine atoms, resulting in different chemical behavior and applications.
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine:
Uniqueness: 2,4-Dibromo-3-fluoro-6-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric effects. This makes it a versatile intermediate for the synthesis of a wide range of compounds with tailored properties .
Properties
IUPAC Name |
2,4-dibromo-3-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F4N/c7-2-1-3(6(10,11)12)13-5(8)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSCCFSPSGAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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